Tris(bis(trifluoromethylsulfonyl)imide))

Description

Contextualization of Fluorinated Anions in Contemporary Chemistry

Fluorinated anions are a cornerstone of contemporary chemistry, valued for the distinct properties that the high electronegativity and small size of fluorine atoms impart to molecules. numberanalytics.com The incorporation of fluorine into an anion significantly alters its electronic properties, stability, and reactivity. numberanalytics.comnumberanalytics.com This leads to unique characteristics not seen in their non-fluorinated counterparts, such as enhanced thermal stability and chemical inertness. numberanalytics.commdpi.com

The presence of fluorine atoms creates anions with a diffuse negative charge, which makes them weakly coordinating. This property is crucial in many applications, from stabilizing reactive cations to forming the basis of ionic liquids. rsc.org As a result, fluorinated anions are integral to diverse fields, including pharmaceuticals, materials science for creating fluoropolymers, and as reagents in organic synthesis. numberanalytics.comnumberanalytics.com They are also pivotal in energy storage technologies like lithium-ion batteries and fuel cells. numberanalytics.comacs.org

Significance of "Tris(bis(trifluoromethylsulfonyl)imide))" in Coordination Chemistry and Materials Science

The bis(trifluoromethylsulfonyl)imide anion, commonly abbreviated as TFSI or [NTf₂]⁻, is a prime example of a weakly coordinating fluorinated anion. mdpi.comwikipedia.org Its chemical formula is [(CF₃SO₂)₂N]⁻. wikipedia.org The significance of forming tris(TFSI) complexes, where a central cation is coordinated by three of these anions, lies in the combined effect of the anion's inherent properties.

The key features of the TFSI anion that define the utility of its tris-complexes are:

Weak Coordinating Ability : The negative charge is delocalized over the two sulfonyl groups and the central nitrogen atom, making it a very poor nucleophile and a non-coordinating anion. rsc.org This allows for the stabilization of reactive cationic species without strong interference from the counterion.

High Stability : The TFSI anion is chemically and thermally robust, which translates to high stability in the resulting complexes. mdpi.com

Solubility in Organic Solvents : The fluorinated nature of the anion often enhances the solubility of its metal salts in organic solvents and ionic liquids. wikipedia.org

In coordination chemistry, these properties allow for the creation of unique metal complexes. For instance, lanthanide tris(bis(trifluoromethylsulfonyl)imide) complexes have been synthesized and studied for their catalytic activity. researchgate.net In materials science, cobalt(III) tris(bis(trifluoromethylsulfonyl)imide)) complexes are particularly prominent. pubcompare.ailookchem.com They are widely used as p-type dopants for hole-transporting materials (HTMs) in perovskite and solid-state dye-sensitized solar cells. acs.orgacs.orgrsc.org The specific structure of these complexes can be fine-tuned by modifying the ligands around the central cobalt atom, which in turn adjusts their electrochemical properties to optimize device performance. acs.org

Overview of Key Research Areas

Research involving tris(bis(trifluoromethylsulfonyl)imide)) complexes is concentrated in several key areas, primarily driven by their applications in electronics and catalysis.

Catalysis : The conjugate acid of the TFSI anion, bistriflimidic acid, is a superacid used as a catalyst in a wide range of organic reactions. wikipedia.org Metal tris(TFSI) complexes, particularly those of lanthanides, are explored as Lewis acid catalysts for various organic transformations. wikipedia.orgresearchgate.net

Materials for Energy Storage : While the TFSI anion itself is crucial for electrolytes in lithium-ion batteries, tris(TFSI) metal complexes are also investigated. wikipedia.org For example, europium tris[bis(trifluoromethylsulfonyl)imide] has been studied for its electrochemical behavior in ionic liquids, which is relevant for potential applications in batteries or electrodeposition. researchgate.net

Coordination Chemistry : The fundamental study of how the TFSI anion coordinates to different metal centers remains an active area of research. rsc.org Understanding the various possible binding modes (e.g., monodentate, bidentate) is crucial for designing new complexes with specific properties for catalysis or materials science. rsc.orgpubcompare.ai

Data Tables

Table 1: Properties of Selected Cobalt(III) Tris(bis(trifluoromethylsulfonyl)imide)) Complexes used as p-Dopants

| Compound Name/Abbreviation | Chemical Formula | Key Application | Reference |

| FK209 | Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tris(bis(trifluoromethylsulfonyl)imide)) | p-dopant for Spiro-OMeTAD in perovskite and dye-sensitized solar cells | acs.orgrsc.org |

| FK269 | Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(III) tris(bis(trifluoromethylsulfonyl)imide)) | p-dopant for Spiro-OMeTAD in perovskite and dye-sensitized solar cells | lookchem.comacs.org |

| MY11 | Tris[2-(1H-pyrazol-1-yl)pyrimidine]cobalt(III) tris[bis(trifluoromethylsulfonyl)imide] | p-dopant in organometal halide hybrid solar cells | researchgate.net |

Table 2: General Properties of the Bis(trifluoromethylsulfonyl)imide (TFSI) Anion

| Property | Description | Reference |

| Chemical Formula | [(CF₃SO₂)₂N]⁻ | wikipedia.org |

| Molar Mass | 280.14 g·mol⁻¹ | wikipedia.org |

| Key Characteristics | Weakly coordinating, high thermal stability, charge delocalization | mdpi.comrsc.org |

| Common Applications | Ionic liquids, battery electrolytes, counterion for catalysts | mdpi.comwikipedia.org |

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H15N3.3C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;;/q;;;3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSUXDTZJJJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45CoF18N12O12S6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1503.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tris Bis Trifluoromethylsulfonyl Imide Compounds

General Principles of Tris(bis(trifluoromethylsulfonyl)imide)) Synthesis

The fundamental approach to synthesizing metal tris(bis(trifluoromethylsulfonyl)imide)) salts involves the reaction of a suitable metal precursor with a source of the bis(trifluoromethylsulfonyl)imide anion. A common and straightforward method is the acid-base reaction between a metal oxide, carbonate, or hydroxide (B78521) and bis(trifluoromethylsulfonyl)imide acid (HNTf₂). This reaction typically proceeds in a solvent, often water or an alcohol, and takes advantage of the strong acidity of HNTf₂ to dissolve the metal precursor.

Alternatively, salt metathesis reactions can be employed. In this strategy, a metal halide is reacted with a salt of the [N(Tf)₂]⁻ anion, such as the lithium or silver salt. The choice of solvent is crucial to drive the reaction to completion, usually by precipitation of the resulting metal halide byproduct. The final product's purity and hydration state are highly dependent on the chosen synthetic route, solvent, and purification methods.

Synthesis of Lanthanide Tris(bis(trifluoromethylsulfonyl)imide) Complexes

The synthesis of lanthanide triflimidates, Ln[N(Tf)₂]₃, has been explored using various starting materials and solvents, leading to products with different hydration and coordination states.

Lanthanide tris(bis(trifluoromethylsulfonyl)imide) complexes can be effectively synthesized from lanthanide(III) oxides (Ln₂O₃), carbonates (Ln₂(CO₃)₃), and acetates. nih.gov The reaction involves treating the lanthanide starting material with bis(trifluoromethylsulfonyl)imide acid (HNTf₂) in a suitable solvent, such as water. nih.govcalpaclab.com

Research has shown that the choice of precursor can significantly impact the reaction conditions and yield. For instance, the synthesis of Dysprosium(III) tris(bis(trifluoromethylsulfonyl)imide) using dysprosium(III) carbonate was reported to have a faster reaction time and a higher yield (96.3 wt%) compared to the route starting from dysprosium(III) oxide (89 wt%). nih.gov This difference is attributed to the greater reactivity of carbonates with the acid. Similarly, samarium(III) tris(bis(trifluoromethylsulfonyl)imide) has been synthesized from samarium oxide and HNTf₂. nih.gov

| Starting Material | Relative Reaction Time | Reported Yield | Reference |

|---|---|---|---|

| Dysprosium(III) Oxide | Slower | 89 wt% | nih.gov |

| Dysprosium(III) Carbonate | Faster | 96.3 wt% | nih.gov |

The solvent system used during the synthesis and purification plays a critical role in determining the final form of the lanthanide triflimidate complex, particularly regarding its hydration. nih.gov When the synthesis is conducted in water, the resulting salts are typically hydrated, containing coordinated water molecules. nih.gov For example, the synthesis of lanthanum, neodymium, and ytterbium triflimidates in water yields salts with one molecule of water. nih.gov In some cases, such as with acetate (B1210297) precursors, the product may also contain coordinated acetic acid molecules. nih.gov

The preparation of anhydrous forms requires subsequent treatment. Refluxing the hydrated salts in ethanol (B145695) has been shown to be an effective method for removing coordinated water and acetic acid, yielding anhydrous products. nih.gov However, the nature of the anhydrous product can also be metal-dependent; the anhydrous lanthanum and neodymium salts were found to be associated, whereas the ytterbium salt was monomeric and volatile. nih.gov If the synthesis is performed directly in ethanol, the resulting neodymium salt was found to contain two molecules of coordinated ethanol, highlighting the direct influence of the solvent on the final product's coordination sphere. nih.gov The choice of solvent is therefore a key parameter to control the nuclearity and solvation of the final lanthanide complex. nih.gov

Synthesis of Transition Metal Tris(bis(trifluoromethylsulfonyl)imide) Complexes

The [N(Tf)₂]⁻ anion is also used to prepare complexes with transition metals, where it can act as a counter-anion to stabilize complex cations.

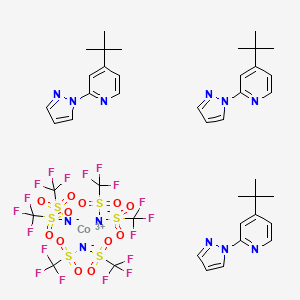

The compound Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) Tris(bis(trifluoromethylsulfonyl)imide)) is a coordination complex containing a central cobalt(III) ion. nih.govguidechem.combiocompare.comsigmaaldrich.com The cobalt center is coordinated to three molecules of the bidentate ligand, 2-(1H-pyrazol-1-yl)-4-tert-butylpyridine. The +3 charge of the resulting cationic complex, [Co(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)₃]³⁺, is balanced by three separate bis(trifluoromethylsulfonyl)imide anions. nih.gov The full chemical formula for this complex is C₄₂H₄₅CoF₁₈N₁₂O₁₂S₆. biocompare.com This compound is also known by the designation FK209 Co(III) TFSI salt. sigmaaldrich.com

| Component | Description | Quantity per Formula Unit | Reference |

|---|---|---|---|

| Cobalt(III) | Central metal ion | 1 | nih.gov |

| 2-(1H-pyrazol-1-yl)-4-tert-butylpyridine | Bidentate organic ligand | 3 | nih.gov |

| bis(trifluoromethylsulfonyl)imide | Counter-anion | 3 | nih.gov |

The synthesis of Europium(III) tris(bis(trifluoromethylsulfonyl)imide)), Eu[N(Tf)₂]₃, serves as a specific example of the general method for preparing lanthanide triflimidates. The preparation involves the reaction of europium(III) oxide (Eu₂O₃) with bis(trifluoromethylsulfonyl)imide acid (HNTf₂) in an aqueous medium. calpaclab.com This method provides a direct route to the europium salt. calpaclab.com The resulting Eu[N(Tf)₂]₃ can then be dissolved in various solvents, including ionic liquids, for further applications. calpaclab.com

Samarium Tris(bis(trifluoromethylsulfonyl)imide) Preparation

The synthesis of lanthanide triflimidates, including samarium tris(bis(trifluoromethylsulfonyl)imide), can be achieved through the reaction of a suitable samarium precursor with bis(trifluoromethylsulfonyl)imide acid (HNTf₂). researchgate.net Common precursors for this type of reaction include the metal oxide (Sm₂O₃), carbonate, or acetate. researchgate.net The reaction is typically performed in a solvent such as water or ethanol. For instance, reacting samarium oxide with HNTf₂ in water or refluxing ethanol yields the desired samarium salt. researchgate.net When the synthesis is conducted in water, the resulting salt may contain coordinated water molecules. researchgate.net

Dysprosium Tris(bis(trifluoromethylsulfonyl)imide) Preparation

A specific and high-yielding method for preparing Dysprosium Tris(bis(trifluoromethylsulfonyl)imide), Dy(NTf₂)₃, has been documented. researchgate.net This process involves the reaction of dysprosium(III) carbonate (Dy₂(CO₃)₃) with bis(trifluoromethylsulfonyl)imide acid (HNTf₂) in water. researchgate.net This route is reported to be faster and result in a higher yield compared to using dysprosium oxide as the starting material. researchgate.net In a typical procedure, a slight excess (e.g., 5 mol%) of dysprosium carbonate is added to an aqueous solution of bis(trifluoromethylsulfonyl)imide acid. researchgate.net This method has been shown to produce the target compound in high yield. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Reported Yield |

| Dysprosium(III) Carbonate (Dy₂(CO₃)₃) | Bis(trifluoromethylsulfonyl)imide Acid (HNTf₂) | Water | 96.3% |

| Data derived from a reported synthesis of Dysprosium Tris(bis(trifluoromethylsulfonyl)imide). researchgate.net |

Iron Tris(bis(trifluoromethylsulfonyl)imide) Synthesis

The reaction is driven by the formation of a precipitate or a salt that is insoluble in the chosen solvent system. For example, reacting iron(III) chloride with three equivalents of LiNTf₂ in a suitable solvent would lead to the formation of Fe(NTf₂)₃ and lithium chloride (LiCl). If a solvent is chosen in which LiCl is insoluble, the product can be isolated by simple filtration.

Representative Reaction Scheme: FeCl₃ + 3 LiNTf₂ → Fe(NTf₂)₃ + 3 LiCl(s)

This method is analogous to anion exchange reactions used to prepare a wide variety of other bis(trifluoromethylsulfonyl)imide salts. google.com

Synthesis of Silylated Bis(trifluoromethylsulfonyl)imide Derivatives

Silylated derivatives, such as N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, are important reagents in organic synthesis. The preparation of this compound can be achieved by reacting a metal salt of bis(trifluoromethylsulfonyl)imide with a trialkylsilyl halide. A common route involves the reaction of Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) with trimethylsilyl (B98337) chloride (TMSCl).

The synthesis of the LiNTf₂ precursor itself can be accomplished via a one-pot method. google.com For example, trifluoromethane (B1200692) gas can be reacted with an alkyl lithium reagent (e.g., butyl lithium) in a nonpolar solvent to prepare trifluoromethyl lithium. google.com Subsequent reaction with bis(fluorosulfonyl)imide lithium under low-temperature conditions yields LiNTf₂ after workup. google.com This lithium salt can then be reacted with TMSCl to afford the final silylated product.

| Precursor | Reagent | Product |

| Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) | Trimethylsilyl chloride (TMSCl) | N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide |

| General reaction for the synthesis of silylated bis(trifluoromethylsulfonyl)imide derivatives. |

Synthesis of Organic Superacids Featuring Bis(trifluoromethylsulfonyl)imide Moieties

Novel organic superacids incorporating the bis(trifluoromethylsulfonyl)imide structure have been synthesized through one-pot reactions under mild conditions. researchgate.net Salts of N-trifluoromethylsulfonyl derivatives of imides can be prepared via different routes. researchgate.net

One such method involves the reaction of an N-(trifluoromethylsulfonyl)arylsulfonimidoyl fluoride (B91410) with hexamethyldisilazane (B44280) in THF. researchgate.net Subsequent treatment of the reaction mixture with potassium chloride (KCl) yields the potassium salt of the target superacid, such as potassium bis[N-(trifluoromethylsulfonyl)trifluoromethane-sulfonimidoyl] imide. researchgate.net These one-pot syntheses are advantageous as they proceed in mild conditions and provide good yields of the desired superacid salts. researchgate.net

Anion Exchange Reactions for Tris(bis(trifluoromethylsulfonyl)imide) Salts

Anion exchange is a versatile and widely used method for the preparation of various salts containing the bis(trifluoromethylsulfonyl)imide anion. google.com This method relies on a metathesis reaction where the anion of a starting salt is exchanged for the bis(trifluoromethylsulfonyl)imide (NTf₂) anion. The reaction is typically driven to completion by the formation of an insoluble precipitate, which can be easily removed by filtration.

A common strategy involves reacting a metal halide (e.g., a chloride salt) with an alkali metal or silver salt of bis(trifluoromethylsulfonyl)imide. For example, reacting a soluble metal chloride with LiNTf₂ in a solvent where lithium chloride is insoluble will yield the desired metal triflimidate salt. google.com This principle is also widely applied in the synthesis of ionic liquids. For instance, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf₂]) can be synthesized by reacting 1-butyl-3-methylimidazolium chloride ([bmim][Cl]) with LiNTf₂ in an aqueous solution.

Spectroscopic and Structural Elucidation of Tris Bis Trifluoromethylsulfonyl Imide Systems

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and interactions within tris(bis(trifluoromethylsulfonyl)imide)) systems. The vibrational modes of the bis(trifluoromethylsulfonyl)imide (TFSI) anion are particularly sensitive to its conformational state and its interactions with surrounding cations or solvent molecules.

The TFSI anion can exist in two primary conformations: a cis (C1 symmetry) and a trans (C2 symmetry) form. These conformers are distinguishable by their unique vibrational signatures in IR and Raman spectra. For instance, in the liquid state of various TFSI-based ionic liquids, both conformers are typically present in equilibrium. The trans-conformer is often favored in systems with weaker cation-anion interactions. In the crystalline state, the TFSI anion in 1-H-3-methylimidazolium bis(trifluoromethanesulfonyl)imide adopts a trans conformation. researchgate.net Conversely, upon melting, both cis and trans conformers are observed, with the cis form becoming more dominant at elevated temperatures. researchgate.net

The assignment of vibrational bands to specific modes has been facilitated by density functional theory (DFT) calculations. These theoretical approaches have been instrumental in assigning experimental absorption lines to the distinct vibrations of the cation and the different conformers of the TFSI anion. organicchemistrydata.org For example, the asymmetric SNS stretching mode, νa(SNS), of the TFSI anion shows band asymmetry that originates from the dynamic coupling of vibrationally induced dipole moments of anions across a quasi-lattice structure in ionic liquids. nih.gov The magnitude of the transverse-optic to longitudinal-optic (TO-LO) splitting of this mode has been found to be linearly correlated with the number densities of the ionic liquids, which is consistent with dipolar coupling theory. nih.gov

The table below summarizes key vibrational modes of the TFSI anion that are frequently used to study its conformational changes and interactions.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Conformer Sensitivity |

| νa(SNS) | ~740-790 | Sensitive to ion-ion interactions and the overall liquid structure. Band asymmetry and TO-LO splitting provide insights into the quasi-lattice structure of ionic liquids. nih.gov |

| SO2 wagging | ~380-450 | The presence of distinct bands in this region can be used to quantify the relative populations of cis and trans conformers and to calculate the enthalpy of equilibrium between them. researchgate.net |

| CF3 stretching modes | ~1100-1300 | These modes are prominent in both IR and Raman spectra and are characteristic of the trifluoromethyl groups in the TFSI anion. |

| SO2 stretching modes | ~1330-1350 (asymmetric) | These strong absorptions are indicative of the sulfonyl groups and can be influenced by the coordination environment of the anion. |

| ~1130-1150 (symmetric) |

Note: The exact wavenumbers can vary depending on the specific cation, solvent, and physical state (solid or liquid).

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for the characterization of tris(bis(trifluoromethylsulfonyl)imide)) systems, providing detailed information on the structure of newly synthesized species and their behavior in solution.

Characterization of Synthesized Species

NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, is routinely used to confirm the synthesis and purity of tris(bis(trifluoromethylsulfonyl)imide)) complexes and related ionic liquids. rsc.org For instance, in the synthesis of imidazolium-based ionic liquids with the TFSI anion, ¹H, ¹³C, and ¹⁹F NMR spectra are employed to verify the successful alkylation and anion exchange reactions. researchgate.net The chemical shifts in ¹³C NMR provide direct information about the carbon skeleton of the molecule, with typical ranges for different carbon environments being well-established. organicchemistrydata.orgbhu.ac.in However, in the presence of paramagnetic lanthanide ions, such as in lanthanide tris(bis(trifluoromethylsulfonyl)imide)) complexes, these chemical shifts can be significantly altered. bhu.ac.in

The following table provides an example of NMR data for an imidazolium-based ionic liquid containing the TFSI anion.

| Nucleus | Chemical Shift (δ) ppm | Assignment | Reference |

| ¹⁹F | ~ -79 to -80 | A single peak in this region is characteristic of the trifluoromethyl groups of the TFSI anion, indicating the magnetic equivalence of the fluorine atoms on a fast timescale. | rsc.org |

| ¹³C | ~119.7 (J C-F = 321.3 Hz) | The carbon of the CF₃ group, showing a large coupling constant with the fluorine atoms. | rsc.org |

Probing Complexation and Speciation in Solution

NMR spectroscopy is particularly powerful for studying the complexation and speciation of tris(bis(trifluoromethylsulfonyl)imide)) systems in solution. The chemical shifts of the nuclei are sensitive to the local chemical environment, and changes in these shifts can provide information about ion pairing and the formation of different complex species.

In studies of lanthanide(III) complexes, paramagnetic NMR spectroscopy is a valuable tool. The large magnetic moments of many lanthanide ions induce significant shifts in the NMR signals of the ligands, which can be used to obtain structural information about the complexes in solution. For example, the interaction of the imidazolium (B1220033) C2 proton with the oxygen atoms of the TFSI anion has been suggested based on ¹³C NMR data. fishersci.ca Furthermore, the formation of ion pairs between a Co(en)₃³⁺ cation and a lanthanide-containing anion has been studied using NMR, demonstrating the ability of this technique to quantify binding constants in solution. nih.gov

The study of different complex species in solution is also possible. For instance, in solutions containing lanthanide ions and multidentate ligands, NMR can be used to identify the formation of various complex species, such as 1:1, 1:2, and 1:3 metal-to-ligand complexes.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials, providing precise information on bond lengths, bond angles, and the packing of ions in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction has been instrumental in elucidating the solid-state structures of various compounds containing the bis(trifluoromethylsulfonyl)imide anion. These studies have revealed the conformational preferences of the TFSI anion in the crystalline state and the nature of its interactions with different cations. For example, the crystal structure of 1,3-dimethylimidazolium (B1194174) bis(trifluoromethanesulfonyl)imide showed that the anion adopts an unusual cis-geometry, which is constrained by bifurcated cation-anion C-H···O hydrogen bonds, leading to the formation of fluorous layers in the solid-state structure. researchgate.net

In contrast, the crystal structure of a 1,2,3-triethylimidazolium salt of the same anion revealed a discrete packing of ions with only weak C-H···O contacts, and the anion adopted the more common twisted conformation. researchgate.net The study of hydrated rare-earth bis(trifluoromethylsulfonyl)imide salts has also provided valuable structural information. bhu.ac.in

The table below presents selected crystallographic data for a representative compound containing the TFSI anion.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1,3-Dimethylimidazolium bis(trifluoromethanesulfonyl)imide | Monoclinic | P2₁/n | Anion adopts a cis-conformation. Bifurcated C-H···O hydrogen bonds between the imidazolium cation and the anion. Formation of fluorous layers in the solid-state structure. | researchgate.net |

Ion Packing in Liquid and Crystalline States

While X-ray diffraction is primarily a technique for solid-state analysis, the insights gained from crystal structures can be extended to understand the arrangement of ions in the liquid state. The structural information from single-crystal X-ray diffraction provides a basis for interpreting data from other techniques, such as large-angle X-ray scattering (LAXS) of liquids. fishersci.ca

Studies on ionic liquids have shown that they are highly structured, with distinct intermolecular interactions. fishersci.ca The packing of ions in the crystalline state, including the formation of hydrogen bonds and the segregation of fluorous and non-fluorous domains, can influence the physical properties of these materials, such as their melting point and viscosity. researchgate.net The comparison of liquid and crystal structures reveals that while short-range order may be similar, the long-range order present in crystals is absent in the liquid state. The liquid structure is often a dynamic average of various local arrangements, including different conformers of the TFSI anion. fishersci.ca The combination of X-ray diffraction with spectroscopic techniques provides a comprehensive picture of the structure and interactions in tris(bis(trifluoromethylsulfonyl)imide)) systems across different phases of matter. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) in Mechanistic and Speciation Studies

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for investigating the coordination chemistry and speciation of metal complexes involving the tris(bis(trifluoromethylsulfonyl)imide)) ligand, often abbreviated as [NTf₂]⁻ or triflimide. This method probes the electronic transitions between molecular orbitals, providing insights into the formation of complexes, their stoichiometry, and the nature of the metal-ligand interactions. The absorption of UV or visible light by a molecule promotes an electron from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

In the context of tris(triflimide) systems, particularly those involving lanthanide and transition metals, UV-Vis spectroscopy is instrumental in several ways. For instance, the f-f electronic transitions of lanthanide ions, although often weak and sharp, are sensitive to the coordination environment. osti.gov Changes in the position and intensity of these absorption bands upon addition of the triflimide ligand can be used to monitor the formation of complexes in solution. osti.gov The hypersensitive transitions of certain lanthanide ions, such as the ⁴I₉/₂ → ⁴G₅/₂ transition of Nd³⁺ around 580 nm, are particularly informative as their intensity can change significantly with alterations in the symmetry and nature of the coordinating ligands. nih.gov

Speciation studies often involve titrations where the UV-Vis spectrum is recorded as a function of the ligand-to-metal ratio or pH. researchgate.net The appearance of isosbestic points in a series of spectra indicates an equilibrium between two or more species. researchgate.net By analyzing the spectral data, it is possible to determine the stoichiometry of the complexes formed and their stability constants. For example, the formation of 1:1, 1:2, and 1:3 metal-ligand complexes can be followed, and their individual spectra can be deconvoluted from the overlapping bands. osti.govresearchgate.net

Furthermore, spectroelectrochemical studies, which combine UV-Vis spectroscopy with electrochemistry, can reveal the electronic structure of complexes in different oxidation states. mdpi.comnih.gov By electrochemically inducing a change in the metal's oxidation state, the corresponding changes in the UV-Vis spectrum can be monitored in situ, providing information on ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Metal Complexes Relevant to Speciation Studies

| Metal Ion/Complex | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment/Transition | Reference |

|---|---|---|---|---|---|

| Nd³⁺ | Choline chloride-urea DES | ~580 | - | ⁴I₉/₂ → ⁴G₅/₂ (hypersensitive) | nih.gov |

| Er³⁺ | Choline chloride-urea DES | ~380 | - | ⁴I₁₅/₂ → ⁴G₁₁/₂ (hypersensitive) | nih.gov |

| [Fe(tfba)₃] | - | 304 | - | LMCT | mdpi.com |

| [Nd(diphenylamine)₃(Bipy)] | - | - | - | f-f transitions (⁴I₇/₂ → ⁴G₇/₂, ²G₇/₂, ⁴G₅/₂) | ripublication.com |

Note: This table provides illustrative examples. The exact absorption maxima and molar absorptivities can vary with the specific complex and solvent system.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Purity Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for the analysis of tris(bis(trifluoromethylsulfonyl)imide)) compounds, as it can provide crucial information regarding the purity of the sample and the nature of the surface species.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.

For purity analysis of tris(triflimide) metal complexes, XPS can detect the presence of contaminants or residual starting materials. For instance, incomplete reaction or decomposition can lead to the presence of other chemical states of the elements involved. A high-resolution scan of the core levels of the constituent elements (e.g., C 1s, N 1s, S 2p, O 1s, F 1s, and the metal core level) can reveal multiple peaks or broadened peaks, indicating the presence of more than one chemical species.

A significant consideration in the XPS analysis of triflimide-containing compounds is the potential for X-ray induced damage or decomposition during the measurement. For example, studies have shown that salts containing the bis(trifluoromethanesulfonyl)imide anion can undergo photodegradation during XPS analysis, leading to the formation of new peaks at lower binding energies, particularly for fluorine and sulfur. This highlights the importance of using appropriate experimental conditions, such as low X-ray doses and cryogenic sample cooling, to minimize such artifacts.

XPS is also a powerful tool for surface analysis. For materials where the tris(triflimide) complex is used as a surface coating or in an interface, XPS can probe the composition of the outermost few nanometers. This is critical in applications such as batteries and catalysis, where the surface chemistry governs the device's performance. For example, in studies of ionic liquids containing the triflimide anion, XPS has been used to show that the outermost atomic layer can be enriched with fluorine atoms.

The accurate determination of binding energies is crucial for correct chemical state assignment. This often requires careful calibration of the energy scale, typically by referencing the C 1s peak of adventitious carbon to a standard value (e.g., 284.8 eV). However, for certain reactive materials, this method can be problematic, and alternative referencing strategies may be necessary. mdpi.com

Table 2: Representative Core-Level Binding Energies (eV) for Elements in Tris(bis(trifluoromethylsulfonyl)imide)) and Related Systems

| Element | Core Level | Compound/Chemical State | Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Nitrogen | N 1s | HfN | 397.79 | |

| Molybdenum | Mo 3d₅/₂ | Mo₂N | 228.42 | |

| Titanium | Ti 2p₃/₂ | TiB₂ (oxidized) | 458.5 | researchgate.net |

| Indium | In 3d₅/₂ | InSe | 444.4 | researchgate.net |

| Selenium | Se 3d₅/₂ | InSe | 54.0 | researchgate.net |

Note: Binding energies are subject to variation based on the specific chemical environment, instrument calibration, and referencing method.

Computational and Theoretical Investigations of Tris Bis Trifluoromethylsulfonyl Imide Interactions

Electronic Structure Theory Applications

Electronic structure methods are essential for understanding chemical bonding, molecular geometry, and reactivity at the quantum level.

Density Functional Theory (DFT) has become a primary computational tool for studying systems containing the bis(trifluoromethylsulfonyl)imide anion due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in elucidating the conformational landscape of the [NTf₂]⁻ anion itself. Studies have consistently identified two main low-energy conformers: a C₂ symmetry (trans) form and a C₁ symmetry (cis) form, which are very close in energy. aip.orgnih.gov The energy difference between these conformers is calculated to be only 2.2–3.3 kJ mol⁻¹. nih.gov This small energy gap suggests that both conformers can coexist in liquid phases, a finding supported by Raman spectroscopy. aip.orgnih.gov

DFT is also extensively used to explore the structure of ion pairs, for instance, between imidazolium-based cations and the [NTf₂]⁻ anion. These calculations help visualize molecular interactions and provide insights into the nature of hydrogen bonds. researchgate.net For example, in the 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) system, DFT reveals multiple weak C-H···O/N hydrogen bonds and anion-to-cation charge transfer, which primarily occurs from the lone pairs of the oxygen and nitrogen atoms of the anion to the antibonding orbitals of the cation. researchgate.net

Furthermore, DFT has been applied to study metal bis(trifluoromethylsulfonyl)imides, such as M(NTf₂)₂ (where M = Mg, Ca, Ba, Zn, Cu), to understand their Lewis acidity and catalytic activity. nih.gov These studies show that the metal center typically coordinates with four oxygen atoms from the sulfonyl groups, and analyses like Natural Bond Orbital (NBO) are used to investigate the cation-anion interactions in detail. nih.gov

| Conformer | Symmetry | Relative Energy (kJ mol⁻¹) | Key Vibrational Bands (cm⁻¹) | Source |

|---|---|---|---|---|

| Global Minimum | C₂ (trans) | 0.0 | 387, 402 (ω-SO₂) | aip.orgnih.gov |

| Local Minimum | C₁ (cis) | 2.2 - 3.3 | 396, 430 (ω-SO₂) | aip.orgnih.gov |

Møller-Plesset Perturbation Theory (MPPT) is a post-Hartree-Fock method that provides a higher level of theory for including electron correlation effects, which are crucial for accurately describing non-covalent interactions like dispersion forces and hydrogen bonds. chemrxiv.orgnih.govnih.gov The most common level, second-order Møller-Plesset perturbation theory (MP2), is often used to calculate the energetics of different molecular conformers and to benchmark the accuracy of DFT functionals. nih.govacs.org

The Hartree-Fock method, which is the starting point for MPPT, does not inherently account for electron correlation, leading to inaccuracies, especially in large, flexible systems with significant non-covalent interactions. MPPT corrects the Hartree-Fock energy by treating electron correlation as a perturbation. nih.gov The MP2 method, which scales as O(N⁵) with the system size N, offers a good compromise between accuracy and computational expense for many systems. acs.org

While MP2 is known to be effective, it can sometimes overestimate dispersion interactions. acs.org Higher orders of the theory (MP3, MP4) can provide further refinement, though at a significantly greater computational cost, and the MPn series is not guaranteed to converge smoothly. nih.govnih.gov For systems involving the [NTf₂]⁻ anion, MP2 calculations are valuable for obtaining highly accurate energy differences between the C₁ and C₂ conformers and for studying the interaction energies within ion pairs, providing a critical reference for validating less computationally demanding DFT results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a bridge between static quantum chemical calculations and macroscopic properties.

MD simulations have been employed to study the behavior of nanodroplets of [NTf₂]⁻-based ionic liquids, such as [EMIM][NTf₂], both in vacuum and on various surfaces. acs.orgrsc.org In a vacuum, a nanodroplet of 125 ion pairs is observed to be nearly spherical, with cations and anions distributed isotropically. rsc.orgaiaa.org When placed on a solid surface, the shape of the nanodroplet and its contact angle are determined by the strength of the van der Waals and electrostatic interactions between the ionic liquid and the surface. acs.org

The application of an external electric field dramatically affects these nanodroplets. Simulations show that a strong electric field causes the droplet to elongate along the field axis. acs.orgaiaa.org At a critical field strength, this elongation leads to the emission of ions and ion clusters from the droplet's surface, a phenomenon crucial for applications like electrospray propulsion. nih.govrsc.org For [EMIM][NTf₂], the critical field for ion emission was determined computationally to be approximately 0.985 V/nm, which is in excellent agreement with experimental values. rsc.org

MD simulations have revealed that ionic liquids based on the [NTf₂]⁻ anion exhibit distinct structural ordering at interfaces (e.g., with a solid substrate or vacuum) compared to their bulk liquid structure. researchgate.netrsc.orgmdpi.com At a solid surface, the ions typically form well-defined layers extending several nanometers from the interface. rsc.org The properties of these interfacial layers can differ significantly from the bulk, behaving more like a two-dimensional ionic crystal in some cases. rsc.org

In simulations of [EMIM][NTf₂], it was found that in the pure ionic liquid, adjacent cations tend to be located above and below the plane of the imidazolium (B1220033) ring, while the [NTf₂]⁻ anions primarily coordinate with the cation within the ring plane. researchgate.net The addition of co-solvents can disrupt this ordering. researchgate.net The orientation of the ions at the interface is highly specific; for example, at a graphite (B72142) surface, the imidazolium cations tend to lie flat, maximizing their interaction with the surface. This interfacial structuring is fundamental to the application of these ionic liquids in lubrication, catalysis, and electrochemical devices. rsc.org

Theoretical Studies on Ion-Pair Conformation and Stability

Theoretical studies provide a molecular-level picture of the conformation and stability of ion pairs involving the [NTf₂]⁻ anion. The flexibility of the [NTf₂]⁻ anion, with its stable C₁ and C₂ conformers, combined with the complex shape of cations like 1-alkyl-3-methylimidazolium, leads to a rich potential energy surface with multiple stable ion-pair configurations. nih.gov

DFT and MD simulations have been used to analyze these ion pairs in detail. researchgate.net Studies on dicationic ionic liquids with [NTf₂]⁻ anions show that the anions are well-organized around the charged imidazolium rings and any functional groups on the cation. aiaa.org The most favorable interaction sites are often the acidic hydrogen atoms on the imidazolium ring, which form hydrogen bonds with the oxygen and nitrogen atoms of the [NTf₂]⁻ anion. researchgate.netaiaa.org Analysis of radial distribution functions (RDFs) from MD simulations confirms these preferred interaction sites and provides average distances between different atoms of the cation and anion. aiaa.org

The stability of these ion pairs is governed by a combination of electrostatic forces, hydrogen bonding, and dispersion interactions. Theoretical analysis of a crystal structure containing [NTf₂]⁻ and absorbed CO₂ revealed that the interactions were a mix of electrostatic and dispersion forces, with CO₂ interacting with both the oxygen and fluorine atoms of the anion.

| Interaction Type | Description | Key Atoms Involved | Computational Method | Source |

|---|---|---|---|---|

| Hydrogen Bonding | Weak C-H···O and C-H···N bonds | Cation: Ring H; Anion: O, N | DFT, MD | researchgate.netaiaa.org |

| Charge Transfer | From anion lone pairs to cation antibonding orbitals | Anion: O, N; Cation: C-H, N-C | DFT (NBO Analysis) | researchgate.net |

| Coordination | Anions organized around the cation's charged centers | Cation: Imidazolium ring; Anion: Entire molecule | MD (RDF, SDF) | aiaa.org |

| Conformational Preference | Anion can adopt cis (C₁) or trans (C₂) conformations | Anion: S-N-S-C dihedral angles | DFT, Raman | aip.orgnih.gov |

Analysis of Electron Density and Vibrational Frequency Shifts

Computational methods, particularly Density Functional Theory (DFT), are pivotal in understanding the intramolecular and intermolecular interactions of complex molecules. The analysis of electron density provides insights into chemical reactivity and stability. For instance, the study of chemical reactivity can be approached through the analysis of molecular frontier orbitals (HOMO and LUMO), energy gaps, and electrophilicity. researchgate.net Techniques like Hirshfeld charges are used to calculate condensed Fukui functions, which help in identifying the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule. researchgate.net

Vibrational frequency shifts, observable through techniques like infrared spectroscopy, are sensitive indicators of a molecule's local environment. Theoretical modeling can predict these shifts, offering a deeper understanding of the underlying interactions. For example, benchmark calculations using dispersion-corrected DFT-D3 methods have been employed to reliably estimate the matrix shifts on the vibrational frequency of molecules like ThO in rare gas matrices. nih.gov Such studies have identified functionals like B3LYP and PBE0 as well-suited for these estimations. nih.gov

In complex biological systems like cytochrome c, molecular dynamics simulations and normal mode analysis are used to study vibrational energy relaxation. nih.gov For a C-D stretch probe, it was found that angle bending modes in the local environment are often the most likely acceptor modes defining the mechanism of population relaxation. nih.gov The distribution of coupling constants, known as the influence spectrum, can pinpoint the specific vibrational modes in the surrounding structure that are most strongly coupled to the probe. nih.gov These computational approaches are crucial for interpreting experimental spectroscopic data and understanding how subtle changes in a molecule's environment affect its vibrational characteristics.

Electrophilicity Scales and Reactivity Prediction for Triflones

Aromatic triflones, which are compounds containing one or more trifluoromethanesulfonyl (SO2CF3) groups, are known for their high electrophilicity. The reactivity of these compounds can be quantified and predicted using electrophilicity scales. A notable example is the E scale developed by Mayr, which provides a ranking of electrophilicity. rsc.org It is possible to rank aromatic triflones on this scale by leveraging linear correlations between pKa values measured in different solvents, such as methanol (B129727) (MeOH) and water (H₂O). rsc.org

The high thermodynamic stability of adducts formed from triflones is attributed to the strong electron-withdrawing nature of the SO₂CF₃ group, which can effectively stabilize a negative charge through Fπ-type polarization effects. rsc.org This stabilizing capacity influences the reactivity and the types of complexes formed. For example, studies on 2,4-dinitro-6-trifluoromethanesulfonylanisole show that it forms Meisenheimer complexes, which are important intermediates in nucleophilic aromatic substitution reactions. rsc.org The reactivity of some triflones is located at the boundary between super- and normal-electrophilicity in methanol. rsc.org

The stability of various adducts can be compared using their pKa values. A lower pKa value generally indicates a more stable adduct.

Table 1: Comparative pKa Values for Methoxy Adducts in Methanol

| Parent Compound | Adduct Type | Adduct Name | pKa Value | Reference |

|---|---|---|---|---|

| 2,4-dinitro-6-trifluoromethanesulfonylanisole | 1,1-dimethoxy | 4a-Me | 10.48 | rsc.org |

| 2,6-dinitro-4-trifluoromethanesulfonylanisole | 1,1-complex | 5a-Me | 10.68 | rsc.org |

| 2,4,6-trinitroanisole | 1,1-complex | 6a-Me | 12.56 | rsc.org |

| 2,4-dinitro-6-trifluoromethanesulfonylanisole | 1,3-dimethoxy | 4b-Me | 12.23 | rsc.org |

| 2,6-dinitro-4-trifluoromethanesulfonylanisole | - | 5b-Me | 15.38 | rsc.org |

| 2,4,6-trinitroanisole | - | 6b-Me | 16.46 | rsc.org |

DFT calculations are instrumental in establishing these electrophilicity and nucleophilicity scales across various computational levels. bohrium.comresearchgate.net Studies have shown that while the absolute values of the electrophilicity (ω) and nucleophilicity (N) indices can vary with the computational method, the relative positioning of reagents on these scales remains consistent, allowing for reliable predictions of relative chemical reactivity. bohrium.com

Simulations of Perovskite Solar Cell Performance with Tris(bis(trifluoromethylsulfonyl)imide) Dopants

The anion bis(trifluoromethylsulfonyl)imide (TFSI) is a key component in dopants used to enhance the performance and stability of perovskite solar cells (PSCs). These dopants are often salts like Lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI) or cobalt complexes such as Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)-cobalt(III) tris(bis(trifluoromethylsulfonyl)imide)). acs.orgrsc.orgrsc.org Computational simulations and theoretical modeling provide fundamental insights into how these dopants improve PSC performance.

Simulations of the electronic band structure of perovskite materials show that their properties are highly tunable. diva-portal.org The bandgap of tin-based perovskites, for example, is closer to the optimal Shockley-Queisser limit for single-junction solar cells than their lead-based counterparts. diva-portal.org Theoretical models suggest that dopants and additives can passivate defects at the interfaces and within the perovskite film. nih.gov Uncoordinated ions like Pb²⁺ can act as trap states, leading to non-radiative recombination and limiting device efficiency. nih.gov Dopants containing the TFSI anion are used to dope (B7801613) hole-transporting materials (HTMs), which is a crucial step in state-of-the-art n-i-p structured PSCs. researchgate.net

The introduction of TFSI-based dopants has been shown to improve all key performance metrics of PSCs. For instance, surface treatment with Li-TFSI on a NiOₓ hole transport layer in inverted PSCs led to a significant increase in the power conversion efficiency (PCE) from 14.46% to 17.09% and an improved fill factor (FF) from 0.75 to 0.79. rsc.org In another study, the use of a pyridine-derived molecule as a passivating agent, in conjunction with a spiro-OMeTAD hole transport layer doped with a cobalt-TFSI complex, increased the PCE from 18.61% to 21.82%. acs.org These experimental results align with theoretical predictions that improved interfacial affinity and reduced defect density enhance charge carrier transport and extraction. nih.govresearchgate.net

Table 2: Performance Enhancement of Perovskite Solar Cells with TFSI-based Dopants

| Dopant/Treatment Strategy | Metric | Control Device | Treated Device | Reference |

|---|---|---|---|---|

| Li-TFSI treated NiOₓ HTL | PCE (%) | 14.46 | 17.09 | rsc.org |

| Fill Factor (FF) | 0.75 | 0.79 | rsc.org | |

| 2NF-Py treatment with Co(III)-TFSI doped HTL | PCE (%) | 18.61 | 21.82 | acs.org |

| 4-(Trifluoromethyl)-1H-imidazole (THI) additive | PCE (%) | 16.49 | 18.97 | nih.gov |

| Integrated JSC (mA cm-2) | 19.71 | 20.30 | nih.gov |

Coordination Chemistry of the Bis Trifluoromethylsulfonyl Imide Anion Within Complex Systems

Re-evaluation of Non-Coordinating Anion Character

Initially, the bis(trifluoromethylsulfonyl)imide anion was favored in many applications for its perceived inability to bind to metal cations, a property attributed to the extensive delocalization of its anionic charge across the two sulfonyl groups and the nitrogen atom, as well as the steric hindrance from the bulky trifluoromethyl groups. acs.orgresearchgate.net This made it an ideal counterion in studies of cationic metal complexes, where the cation's reactivity was the focus.

However, numerous studies have now conclusively demonstrated that [NTf2]⁻ is better described as a "weakly coordinating" anion rather than a non-coordinating one. researchgate.netacs.org Its ability to coordinate with metal centers has been unequivocally established through crystallographic data and spectroscopic analysis. rsc.orgnih.gov This interaction is particularly evident in systems where the metal center is electron-deficient or sterically unsaturated, or in environments with a high concentration of the anion, such as in [NTf2]⁻-based ionic liquids. rsc.orgrsc.org The dissolution of various metal salts, including those of yttrium(III), aluminum(III), cobalt(II), nickel(II), and copper(II), in these ionic liquids often proceeds via the formation of anionic complexes where the [NTf2]⁻ anion is directly bound to the metal cation. researchgate.netnih.gov This coordinating behavior is crucial for understanding the chemical and physical properties of these systems, influencing everything from reaction mechanisms to the electrochemical properties of dissolved metal species. researchgate.netrsc.org

Binding Modes of Bis(trifluoromethylsulfonyl)imide in Transition Metal Complexes

The versatility of the bis(trifluoromethylsulfonyl)imide anion as a ligand is demonstrated by its ability to adopt several distinct binding modes when interacting with transition metal centers. researchgate.netrsc.org The specific coordination mode is influenced by the electronic and steric requirements of the metal center, as well as the surrounding chemical environment. rsc.org Research has identified four primary ways the anion can bind: monodentate coordination through either a nitrogen or an oxygen atom, and bidentate coordination through two oxygen atoms or through one nitrogen and one oxygen atom. rsc.orgrsc.orgnih.gov

Monodentate coordination, where the ligand binds to the metal through a single donor atom, is a common binding mode for the [NTf2]⁻ anion. purdue.edu This can occur in two ways:

η¹–N Coordination: The anion coordinates to the metal center through its central nitrogen atom. This mode is observed in various complexes and is often influenced by the specific electronic properties of the metal. rsc.orgrsc.org

η¹–O Coordination: The anion binds to the metal through one of the oxygen atoms of its sulfonyl groups. rsc.orgrsc.org This interaction is frequently seen in complexes where steric crowding around the metal center favors a less direct binding approach. rsc.org

Studies combining X-ray absorption spectroscopy and molecular dynamics simulations on Co²⁺ and Ni²⁺ ions in [NTf2]⁻-based ionic liquids support monodentate coordination of the anion to these metal ions. uniud.it

Bidentate coordination involves the anion binding to the metal center through two donor atoms simultaneously, forming a chelate ring. libretexts.orglibretexts.org This typically results in a more stable complex compared to monodentate coordination. The [NTf2]⁻ anion exhibits two such bidentate modes:

η²–O,O' Coordination: The anion chelates the metal center using one oxygen atom from each of the two different sulfonyl groups. rsc.orgrsc.org This creates a six-membered ring and is a prevalent binding mode in many structurally characterized complexes. rsc.org

η²–N,O Coordination: The anion binds through both the central nitrogen atom and one oxygen atom from one of the sulfonyl groups. rsc.orgrsc.org This forms a smaller, four-membered chelate ring. For instance, in a ruthenium complex, the Ru-N bond was found to be shorter than the Ru-O bond, indicating a strong nitrogen interaction in this mode. rsc.org

The following table summarizes the observed coordination modes of the bis(trifluoromethylsulfonyl)imide anion.

| Coordination Mode | Description | Donating Atoms | Hapticity |

| Monodentate Nitrogen | Binds through the central nitrogen atom. | N | η¹ |

| Monodentate Oxygen | Binds through one oxygen atom from a sulfonyl group. | O | η¹ |

| Bidentate Oxygen, Oxygen' | Binds through two oxygen atoms from different sulfonyl groups. | O, O' | η² |

| Bidentate Nitrogen, Oxygen | Binds through the central nitrogen and one oxygen atom. | N, O | η² |

Stabilization of Ligand-Deficient Metal Complexes

One of the most significant consequences of the coordinating ability of the bis(trifluoromethylsulfonyl)imide anion is its capacity to stabilize monomeric, ligand-deficient transition metal complexes. researchgate.netrsc.orgrsc.org In traditional non-coordinating solvents, metal complexes with an insufficient number of ligands to satisfy their coordination sphere are often unstable, leading to polymerization, decomposition, or solvent coordination. However, in ionic liquids composed of [NTf2]⁻ anions, these electron-deficient or sterically unsaturated metal centers can be stabilized by direct coordination with the anion itself. rsc.orgnih.gov

For example, research has shown that iron, titanium, and ruthenium complexes that are ligand-deficient are effectively stabilized in 1,3-ethylmethylimidazolium bis(trifluoromethylsulfonyl)imide. researchgate.netrsc.org The [NTf2]⁻ anion acts as a ligand, occupying vacant coordination sites and preventing undesirable side reactions. The specific binding mode adopted by the anion (η¹–N, η¹–O, η²–O,O', or η²–N,O) is adaptable, depending on the steric and electronic needs of the particular metal center. rsc.org This stabilizing effect is crucial for the study of reactive intermediates and for applications in catalysis and separations where ligand-deficient species may play a key role. rsc.org

Metal Ion-Anion Interactions in Ionic Liquids

Ionic liquids (ILs) based on the bis(trifluoromethylsulfonyl)imide anion are not merely inert solvents but active participants in the coordination chemistry of dissolved metal salts. researchgate.netrsc.org The high concentration of the [NTf2]⁻ anion ensures that its interaction with dissolved metal cations is a dominant feature of the system's chemistry. researchgate.netacs.org These interactions can range from the formation of distinct, stable anionic metal complexes to more transient ion-pairing phenomena. researchgate.netnih.gov The nature of the cation-anion interaction has been shown to be influenced by the Lewis acidity of the metal cation. acs.orgnih.gov

Understanding these interactions is fundamental for applications such as electrodeposition, where the species present in the bulk liquid and at the electrode surface determine the outcome of the process. researchgate.net For example, studies on mixtures of AlCl₃ and [NTf2]⁻-based ILs show that the dissolution is a reactive process, leading to the formation of complex aluminum-containing anions. researchgate.net

The interaction of various metal cations with the [NTf2]⁻ anion in ionic liquid media has been investigated to understand the formation and stability of the resulting complexes. researchgate.netacs.org

Cobalt(II): Studies on Co(Tf₂N)₂ dissolved in [NTf2]⁻-based ionic liquids using X-ray absorption spectroscopy and molecular dynamics simulations indicate that the Co²⁺ ion is coordinated by six [NTf2]⁻ anions in a monodentate fashion through an oxygen atom, forming a [Co(Tf₂N)₆]⁴⁻ complex. uniud.itnih.gov Other evidence also points to the formation of cobalt complexes with three bis(trifluoromethylsulfonyl)imide anions. researchgate.net

Yttrium(III): Yttrium(III) cations show a strong affinity for the [NTf2]⁻ anion. researchgate.netacs.org Electrospray ionization mass spectrometry (ESI-MS) has been used to evaluate the tendency of Y(III) to form the anionic complex [Y(Tf₂N)₄]⁻. researchgate.netnih.gov This strong interaction is consistent with the high Lewis acidity of the Y³⁺ ion. acs.org

Aluminum(III): Aluminum(III) also demonstrates significant interaction with the [NTf2]⁻ anion. researchgate.netacs.org When AlCl₃ is dissolved in a [NTf2]⁻-based ionic liquid, it reacts to form species such as [AlCl₄]⁻ and Al(Tf₂N)₃, along with mixed-ligand species like [AlCl₂(Tf₂N)₂]⁻, which is believed to be the active species in aluminum electrodeposition from these systems. researchgate.net Like yttrium, the strong interaction is linked to the Lewis acidic character of Al³⁺. acs.orgnih.gov

The following table summarizes the complexation behavior of these representative metal cations with the bis(trifluoromethylsulfonyl)imide anion.

| Metal Cation | Observed Complex Species | Method of Observation | Reference |

| Cobalt(II) | [Co(Tf₂N)₆]⁴⁻, [Co(Tf₂N)₃]⁻ | XAS, MD Simulations, ESI-MS | researchgate.netuniud.itnih.gov |

| Yttrium(III) | [Y(Tf₂N)₄]⁻ | ESI-MS | researchgate.netnih.gov |

| Aluminum(III) | Al(Tf₂N)₃, [AlCl₂(Tf₂N)₂]⁻ | Spectroscopy, ESI-MS | nih.govresearchgate.net |

Influence of Anion on Cation-Anion Binding Energies

The nature of the anion is a critical determinant of the physicochemical properties of ionic liquids and other electrolyte systems. The bis(trifluoromethylsulfonyl)imide anion is considered weakly coordinating due to the effective delocalization of its negative charge across the central S–N–S core and the electron-withdrawing trifluoromethyl groups. acs.org This charge diffusion significantly reduces the strength of cation-anion interactions compared to smaller anions with more localized charges, such as halides. acs.orgresearchgate.net

The weak coordinating ability of TFSI is also evident in its hydrogen bonding capacity. It is classified as a very weak hydrogen bond acceptor, far weaker than anions like acetate (B1210297) or chloride. mdpi.com This diminished interaction strength contributes to the formation of low-melting-point fluid ionic liquids with a diverse range of cations. acs.org

Solvation Behavior of Metal Ions in Bis(trifluoromethylsulfonyl)imide-Based Systems

When metal salts are dissolved in TFSI-based ionic liquids, the metal cations become solvated by the TFSI anions, often forming well-defined, negatively charged complex species. acs.orgunife.it The TFSI anion exhibits remarkable versatility in its coordination behavior, capable of binding to metal centers through several distinct modes. Research has shown it can act as a monodentate ligand via one of its oxygen atoms or, less commonly, its nitrogen atom. It can also function as a bidentate ligand, coordinating through two oxygen atoms (η²–O,O′) or through one oxygen and the central nitrogen atom (η²–N,O). researchgate.netrsc.org

The specific coordination geometry and number depend on the electronic and steric requirements of the metal ion. rsc.org Combined X-ray absorption spectroscopy (XAS) and molecular dynamics (MD) simulations have provided detailed insights into the solvation structure of various metal ions. For instance, in several different TFSI-based ionic liquids, both Co(II) and Ni(II) ions are found to be coordinated by six oxygen atoms from six separate, monodentate TFSI anions. nih.govacs.orgresearchgate.net This arrangement results in the formation of stable, octahedral [M(TFSI)₆]⁴⁻ complexes in the liquid phase, a different coordination environment than what is often observed in the solid crystalline salt. nih.gov

The table below summarizes the coordination characteristics for selected metal ions in TFSI-based ionic liquid systems as determined by experimental and computational studies.

| Metal Ion | Coordination Number (CN) | Coordinating Atoms from TFSI | Typical Geometry | Reference |

|---|---|---|---|---|

| Co(II) | 6 | 6 Oxygen (monodentate) | Octahedral ([Co(TFSI)₆]⁴⁻) | nih.govacs.orgresearchgate.net |

| Ni(II) | 6 | 6 Oxygen (monodentate) | Octahedral ([Ni(TFSI)₆]⁴⁻) | nih.govacs.orgresearchgate.net |

| Zn(II) | 5 or 6 | Oxygen | Equilibrium between 5- and 6-coordinate species | acs.org |

| Li(I) | 4 | 4 Oxygen (from 2-3 anions) | Tetrahedral | frontiersin.org |

Specific Interactions in Ion-Pair Systems and Solute Rotation Dynamics

These specific interactions have a tangible effect on the dynamic properties of the liquid, such as the mobility of solutes dissolved within it. The rotational motion of a solute is sensitive not only to the bulk viscosity of the ionic liquid but also to these localized interactions. nih.gov Studies using fluorescent probe molecules have shown that the rotational dynamics can deviate significantly from simple hydrodynamic predictions. For instance, the rotation of a charged or hydrogen-bonding probe molecule can be significantly slower than that of a neutral probe of similar size due to specific interactions with the cation or anion of the ionic liquid. nih.govrsc.org In a study of 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)s, the rotational correlation time of a probe capable of hydrogen bonding showed a linear dependence on the ionic liquid's viscosity. rsc.org In contrast, charged probes deviated from this behavior, suggesting that distinct ion-ion and ion-dipole interactions, rather than just viscosity, govern their rotational dynamics. rsc.org

Electrochemical Behavior and Applications of Tris Bis Trifluoromethylsulfonyl Imide in Advanced Materials

Electrochemistry of Metal Ions in Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids

The unique physicochemical properties of bis(trifluoromethylsulfonyl)imide (TFSI)-based ionic liquids, such as their wide electrochemical windows, thermal stability, and tunable solvent properties, have made them promising media for various electrochemical applications, including the processing of metal ions.

Europium(III) Electroreduction and Diffusion Dynamics

The electrochemical behavior of Europium(III) has been investigated in N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPyNTf₂). osti.gov Studies using cyclic voltammetry, chronopotentiometry, and chronoamperometry at glassy carbon and stainless steel electrodes revealed a two-step reduction process for europium ions. osti.gov The first step is a quasi-reversible reduction of Eu(III) to Eu(II) observed at approximately -0.45 V (versus a Ferrocene/Ferrocenium⁺ reference electrode at 373 K). osti.gov The second step is an irreversible reduction of Eu(II) to metallic Europium (Eu(0)) occurring at a much more negative potential of -2.79 V. osti.gov

The transport properties of Eu(III) in this ionic liquid have been quantified. The diffusion coefficient of Eu(III) was determined to be in the range of 10⁻⁷ cm²/s, and the charge transfer rate constant for the Eu(III)/Eu(II) couple was found to be approximately 10⁻⁵ cm/s. osti.gov These parameters are crucial for understanding the kinetics of europium extraction and deposition in these systems.

Table 1: Electrochemical Parameters for Europium(III) in BMPyNTf₂

| Parameter | Value | Technique(s) |

|---|---|---|

| Reduction Potential Eu(III)/Eu(II) | -0.45 V vs. Fc/Fc⁺ (at 373 K) | Cyclic Voltammetry |

| Reduction Potential Eu(II)/Eu(0) | -2.79 V vs. Fc/Fc⁺ | Cyclic Voltammetry |

| Diffusion Coefficient of Eu(III) | ~10⁻⁷ cm²/s | Cyclic Voltammetry, Chronopotentiometry, Chronoamperometry |

| Charge Transfer Rate Constant | ~10⁻⁵ cm/s | Cyclic Voltammetry |

Uranium and Zirconium Electrochemical Processes for Reprocessing

The reprocessing of spent nuclear fuel involves the separation of uranium and fission products, such as zirconium. Bis(trifluoromethylsulfonyl)imide-based ionic liquids are being explored as non-aqueous media for these electrochemical separations to potentially offer a safer and more efficient alternative to traditional high-temperature molten salts and aqueous methods. frontiersin.orgnih.gov

The electrochemical behavior of the uranium(IV) hexachloro complex has been studied in several TFSI-based ionic liquids. nih.gov Cyclic voltammetry experiments have identified two primary redox couples: U(V)Cl₆⁻/U(IV)Cl₆²⁻ and U(IV)Cl₆²⁻/U(III)Cl₆³⁻. nih.gov The standard potentials of these couples were found to be dependent on the specific cation of the ionic liquid, indicating a direct interaction between the uranium anionic complexes and the ionic liquid cations. nih.gov This interaction, which influences the stability and redox properties of the uranium species, is a key factor in designing selective separation processes. nih.gov In other research, the direct electrodeposition of UO₂ from a solution of uranyl bis(trifluoromethanesulfonyl)imide in an ionic liquid has been demonstrated. researchgate.net

Zirconium's electrochemical behavior is also of significant interest for its separation from nuclear fuel alloys. frontiersin.org Studies in 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) have shown that Zr(IV) can be reduced to metallic zirconium. For instance, with Zr(acac)₂, a reduction peak corresponding to the formation of a Zr²⁺ intermediate is observed around -0.15 V vs. Pd, followed by the formation of metallic Zr at approximately -1.4 V. frontiersin.org The choice of the zirconium precursor, such as ZrCl₄ versus Zr(acac)₂, influences the electrochemical process and the products. frontiersin.org The controlled anodic dissolution of zirconium is the primary goal for recycling, allowing it to be separated from the fuel alloy. frontiersin.org

Hydrogen Oxidation Mechanisms in Bis(trifluoromethylsulfonyl)imide Ionic Liquids

The hydrogen oxidation reaction (HOR) is a fundamental process in fuel cells. In aprotic TFSI-based ionic liquids, the mechanism of hydrogen oxidation on a platinum electrode shows notable differences compared to aqueous electrolytes. nih.govnih.gov The initial step, similar to aqueous systems, is the formation of adsorbed hydrogen on the platinum surface (the Tafel step). nih.govresearchgate.net

However, the subsequent oxidation steps (the Heyrovsky and Volmer steps) diverge. nih.govnih.gov In these ionic liquids, the oxidation of the adsorbed hydrogen (Pt-H(ad)) results in the formation of a hydrogen radical and a proton, unlike in aqueous solutions where a proton or water is formed directly. nih.govnih.govresearchgate.net This distinction leads to different reaction pathways depending on the presence of oxygen. nih.govnih.gov In anaerobic (oxygen-free) conditions, the reaction proceeds differently than in aerobic conditions, where a coupled chemical reaction involving oxygen and hydrogen oxidation intermediates is observed. nih.govnih.gov

Superoxide (B77818) Ion Generation in Tris(bis(trifluoromethylsulfonyl)imide))-Containing Media

The generation of the superoxide ion (O₂•⁻), a radical species formed by the one-electron reduction of molecular oxygen, has been extensively studied in TFSI-based ionic liquids. electrochemsci.orgresearchgate.netresearchgate.net These media can stabilize the superoxide ion, making it available for various chemical reactions. The electrochemical generation is typically achieved via cyclic voltammetry in an oxygen-saturated ionic liquid. electrochemsci.orgelsevierpure.com

The stability of the generated superoxide ion is dependent on the nature of the ionic liquid's cation. elsevierpure.com For instance, stable superoxide has been generated in ionic liquids with pyrrolidinium (B1226570) and piperidinium (B107235) cations, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide. electrochemsci.orgresearchgate.net In contrast, in some pyridinium-based TFSI ionic liquids, the superoxide ion has been found to be unstable. elsevierpure.com The formal potential for the O₂/O₂•⁻ couple is typically observed around -0.86 V versus an Ag/AgCl reference electrode. researchgate.net The key parameters influencing the successful generation and stability of superoxide in these ionic liquids include the hydrophobicity and viscosity of the medium, as well as the solubility of oxygen. researchgate.net

Tris(bis(trifluoromethylsulfonyl)imide)) and Derivatives in Energy Storage Devices

Lithium-Ion and Lithium Metal Batteries

Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) is a widely used salt in electrolytes for both lithium-ion and lithium metal batteries. wikipedia.orgsigmaaldrich.com It offers several advantages over the more conventional lithium hexafluorophosphate (B91526) (LiPF₆), including higher thermal stability and better electrochemical stability. wikipedia.orgsigmaaldrich.com LiTFSI is composed of a lithium cation and a TFSI anion. wikipedia.org

In ionic liquid-based electrolytes, LiTFSI is dissolved in a TFSI-based ionic liquid, creating a system with high ionic conductivity and a wide electrochemical stability window, which are crucial for battery performance. nih.gov For example, dissolving LiTFSI in N-butyl-N-ethylpiperidinium bis(trifluoromethylsulfonyl)imide creates a promising electrolyte for lithium batteries. nih.gov The mobility of Li⁺ ions in these mixed salt systems has been confirmed, demonstrating the feasibility of lithium plating and stripping processes. nih.gov

Table 2: Properties and Applications of LiTFSI in Battery Electrolytes

| Property/Application | Description | Reference(s) |

|---|---|---|

| Role in Electrolyte | Source of Li⁺ ions | wikipedia.org |

| Key Advantages | High thermal and electrochemical stability | wikipedia.orgsigmaaldrich.com |

| Ionic Liquid Electrolytes | Dissolved in TFSI-based ionic liquids for high conductivity and stability | nih.gov |

| Mixed Anion Systems | Combined with FSI⁻ to optimize properties for high-temperature LIBs | rsc.orgmit.edursc.org |

| Anode Stabilization | Used with other metal TFSI salts to stabilize silicon anodes | nih.gov |

Supercapacitors and Electrochemical Double-Layer Capacitors (EDLCs)

The unique properties of ionic liquids based on the bis(trifluoromethylsulfonyl)imide anion have positioned them as promising electrolytes for advanced energy storage devices such as supercapacitors and electrochemical double-layer capacitors (EDLCs). These devices store energy through the electrostatic adsorption of ions onto the surface of high-surface-area electrode materials, forming an electrochemical double layer. The efficiency and performance of these capacitors are heavily reliant on the properties of the electrolyte, including its ionic conductivity, electrochemical stability window, and the nature of the ion-electrode interactions.

Triethylsulfonium bis(trifluoromethylsulfonyl)imide is a room-temperature ionic liquid (RTIL) that has been identified as a suitable electrolyte for electrochemical double-layer supercapacitors. sigmaaldrich.com Its application extends to the fabrication of symmetrical electrical-double layer capacitors, where it can be incorporated as a component of a gel polymer electrolyte. sigmaaldrich.com The use of such ionic liquids is advantageous due to their non-volatility, high thermal stability, and wide electrochemical windows, which are critical for the safe and efficient operation of supercapacitors. sigmaaldrich.com

Research into bis(trifluoromethanesulfonyl)imide metallic salts dissolved in solvents like acetonitrile (B52724) has provided valuable insights into their performance in electrochemical capacitors. researchgate.net A study systematically investigated the effects of different metal cations (Li⁺, Na⁺, K⁺, Cs⁺, and Mg²⁺) complexed with the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. researchgate.net The study utilized various analytical techniques, including computational quantum mechanical modeling, Raman analysis, cyclic voltammetry, and electrochemical impedance spectroscopy, to correlate the electrolyte's properties with the capacitor's performance. researchgate.net

Below is a data table summarizing the application of a bis(trifluoromethylsulfonyl)imide-based ionic liquid in supercapacitors.

| Compound | Application in Supercapacitors | Reference |

| Triethylsulfonium bis(trifluoromethylsulfonyl)imide | Electrolyte in electrochemical double-layer supercapacitors; Component of gel polymer electrolyte for symmetrical electrical-double layer capacitors. | sigmaaldrich.com |

Electrochromic Devices Utilizing Bis(trifluoromethylsulfonyl)imide Salts

Salts containing the bis(trifluoromethylsulfonyl)imide anion are integral components in the development of advanced electrochromic devices. These devices, which can change their optical properties upon the application of an electrical voltage, are commonly used in applications such as smart windows, mirrors, and displays. The electrolyte plays a crucial role in the functioning of these devices by facilitating ion transport to and from the electrochromic layers.

Patented research has detailed the synthesis and application of electrochromic salts derived from dicationic viologens, such as methyl viologen and benzyl (B1604629) viologen, paired with anions like bis(trifluoromethylsulfonyl)imide, bis(perfluoroethylsulfonyl)imide, and tris(trifluoromethylsulfonyl)methide. osti.govlabpartnering.orgosti.gov These salts are produced through a metathesis reaction with the corresponding viologen dihalide. osti.govlabpartnering.orgosti.gov

A key characteristic of these bis(trifluoromethylsulfonyl)imide-based salts is their high solubility in molten quaternary ammonium (B1175870) salts. osti.govlabpartnering.orgosti.gov When combined with a suitable reductant, they form electrolyte solutions that are highly effective for use in electrochromic windows. osti.govlabpartnering.orgosti.gov The resulting devices exhibit reversible color changes, good stability, and long operational lifetimes.

The table below outlines the components of these electrochromic salts and their application.

| Cation | Anion | Application | Reference |

| Dicationic viologens (e.g., methyl viologen, benzyl viologen) | bis(trifluoromethylsulfonyl)imide | Electrolyte solutions for electrochromic windows. | osti.govlabpartnering.orgosti.gov |

| Dicationic viologens (e.g., methyl viologen, benzyl viologen) | tris(trifluoromethylsulfonyl)methide | Electrolyte solutions for electrochromic windows. | osti.govlabpartnering.orgosti.gov |

Spectroelectrochemical Investigations of Metal Dissolution